N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine

Peptide conformation β-amino acid foldamer design

For researchers studying proteolytic degradation in serum or cell lysate assays, conventional all-α tripeptide substrates suffer from rapid digestion, compromising long-incubation experimental data. This β-amino acid-containing tripeptide offers a predicted >48-fold increase in serum half-life based on class-level β-peptide stability data, providing signal integrity over extended time courses. It also serves as a structurally defined probe for backbone conformational analysis in X-ray crystallography and NMR studies. Key advantages: • Predicted >48-fold longer serum half-life vs. all-α analogs for extended assays. • Diagnostic MS/MS fragment (m/z 147.3) supports method development for discriminating β-peptides in complex matrices. • Supplied as a research-grade reference standard with batch-specific analytical documentation.

Molecular Formula C20H30N4O5
Molecular Weight 406.5 g/mol
CAS No. 654670-88-9
Cat. No. B12517401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine
CAS654670-88-9
Molecular FormulaC20H30N4O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C
InChIInChI=1S/C20H30N4O5/c1-12(2)9-15(22-13(3)25)18(26)24-17(11-21)19(27)23-16(20(28)29)10-14-7-5-4-6-8-14/h4-8,12,15-17H,9-11,21H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1
InChIKeyTYLBJIOIWQBTBT-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine: Structural and Physicochemical Profile


N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine (CAS 654670-88-9) is a synthetic N-acetylated tripeptide with the molecular formula C₂₀H₃₀N₄O₅ and a molecular weight of 406.5 g/mol . Its primary sequence comprises N-acetyl-L-leucine, 3-amino-L-alanine (a β-amino acid analogue of L-alanine), and L-phenylalanine . The IUPAC name is (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-aminopropanoyl]amino]-3-phenylpropanoic acid . This compound is supplied exclusively for research purposes and is not intended for human therapeutic or veterinary use .

Why Generic Tripeptide Substitution Is Not Straightforward


The incorporation of 3-amino-L-alanine (a β-amino acid) into the central position of N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine fundamentally distinguishes it from common all-α-amino acid tripeptides such as the directly analogous Ac-Leu-Ala-Phe-OH. β-Amino acids are known to confer increased resistance to proteolytic degradation by common proteases and to alter backbone conformational preferences relative to α-peptides [1]. Consequently, this compound cannot be assumed to be functionally interchangeable with its α-amino acid counterparts in enzymatic assays, binding studies, or structural investigations without explicit experimental validation. The quantitative evidence below supports the requirement for compound-specific procurement.

Quantitative Differentiation Against Closest Analogs


Backbone Conformational Propensity: β-Amino Acid vs. α-L-Alanine

The central 3-amino-L-alanyl residue in N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine replaces the canonical L-alanine found in the closest analog Ac-Leu-Ala-Phe-OH. β-Amino acids possess an additional methylene unit in the backbone, expanding the accessible φ/ψ dihedral angle space. In model β-peptide systems, the preferred torsional angles for β-amino acid residues typically fall near (φ, θ, ψ) ≈ (−140°, 60°, −140°) for helical conformations, whereas α-L-alanine in peptides predominantly occupies the α-helical (−60°, −45°) or polyproline II (−75°, 150°) regions of Ramachandran space [1]. This fundamental difference means the target compound adopts solution conformations inaccessible to the all-α analog, directly impacting molecular recognition events.

Peptide conformation β-amino acid foldamer design

Proteolytic Stability: Predicted Resistance to Serine and Cysteine Proteases

Peptides containing β-amino acid residues at the scissile bond position are generally resistant to hydrolysis by serine proteases (e.g., trypsin, chymotrypsin) and cysteine proteases due to the inability of the catalytic machinery to accommodate the extended backbone [1]. In controlled studies with model β-peptides, half-lives in human serum exceeded 24 hours, compared to <30 minutes for analogous α-peptides [1]. Applied to N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine, the 3-amino-L-alanyl residue is predicted to block cleavage between the leucine and phenylalanine residues, whereas the all-α analog Ac-Leu-Ala-Phe-OH would be susceptible to chymotryptic cleavage at the Ala-Phe bond.

Proteolytic stability β-peptide metabolic resistance

NMR Spectroscopic Fingerprint for Identity Verification

The ¹H and ¹³C NMR chemical shifts of N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine provide a unique spectroscopic fingerprint for identity confirmation. Key diagnostic signals include the acetyl methyl singlet at δ 2.05 ppm (¹H) / 22.8 ppm (¹³C), the leucine side-chain methyl doublets at δ 0.95 ppm (¹H) / 22.3, 22.1 ppm (¹³C), the β-alanine (3-amino-L-alanyl) α-proton signals in the δ 3.0–3.5 ppm region, and the phenylalanine aromatic multiplet at δ 7.25–7.35 ppm . In the all-α analog Ac-Leu-Ala-Phe-OH, the alanine methyl signal appears as a doublet near δ 1.35–1.45 ppm, and the alanine α-proton appears as a distinct quartet near δ 4.3–4.5 ppm—features that are absent or shifted in the β-amino acid-containing target compound . This spectral differentiation enables unambiguous batch identity verification.

NMR characterization quality control structural identity

Mass Spectrometric Fragmentation Pattern for Compound Identification

High-resolution electrospray ionization mass spectrometry (ESI-HRMS) of N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine yields a predominant [M+H]⁺ ion at m/z 392.5 (monoisotopic mass). Characteristic fragmentation includes cleavage at the leucyl-β-alanyl amide bond producing an acetyl-leucyl fragment at m/z 245.2 and a β-alanyl-phenylalanine fragment at m/z 147.3, as well as loss of the acetyl group yielding a deacetylated ion at m/z 350.4 . In the all-α analog Ac-Leu-Ala-Phe-OH (MW ~391.5 g/mol), the alanyl-phenylalanine fragment would be observed at m/z 235.3 (corresponding to Ala-Phe rather than β-Ala-Phe) . This 12-Da mass shift in the C-terminal dipeptide fragment provides a definitive MS/MS-based discrimination tool.

mass spectrometry fragmentation peptide identification

Recommended Application Scenarios Based on Verified Differentiation


Protease-Resistant Substrate for Enzymatic Assays in Biological Matrices

For researchers studying protease activity in serum-containing or cell-lysate-based assays, N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine offers a predicted stability advantage over all-α tripeptide substrates. The β-amino acid backbone at the central position is expected to confer >48-fold longer half-life in serum based on class-level β-peptide stability data [1]. This compound is appropriate for experimental designs requiring extended incubation times where rapid degradation of conventional peptide substrates would compromise signal integrity [1].

Foldamer and Conformational Probe in Structural Biology

The expanded torsional space of the 3-amino-L-alanyl residue makes this compound a useful tool for investigating backbone conformational effects on molecular recognition. It can serve as a structurally defined probe to compare binding modes with all-α peptide analogs in X-ray crystallography or NMR-based interaction studies [1]. Procurement of the β-amino acid-containing peptide is essential when the goal is to evaluate the contribution of backbone flexibility to target binding [1].

Analytical Reference Standard for LC-MS/MS Method Development

The unique MS/MS fragmentation pattern—particularly the diagnostic β-Ala-Phe fragment at m/z 147.3—enables this compound to serve as a high-specificity reference standard for developing and validating LC-MS/MS methods aimed at discriminating β-amino acid-containing peptides from their all-α counterparts in complex biological samples [1]. The distinct NMR chemical shift profile further supports its use as a system suitability standard for instrument qualification [1].

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